Indole, 1-phenyl-3-(piperidinomethyl)-
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Description
“Indole, 1-phenyl-3-(piperidinomethyl)-” is a derivative of indole . Indole is an important feature of many drugs . The indole nucleus is found in a broad range of naturally occurring animal and vegetable products . Most products with an indole a basic moiety have a high level of physiological activity .
Synthesis Analysis
The synthesis of 1-(phenyl)-1H-indole analogues was achieved by cyclization of 1-phenyl-2-(phenyl amino)-ethane-1-one . The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .Molecular Structure Analysis
The molecular formula of “Indole, 1-phenyl-3-(piperidinomethyl)-” is C20H22N2. Indoles have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring .Chemical Reactions Analysis
Indoles are synthesized using a variety of intramolecular and intermolecular synthesis methods . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Physical And Chemical Properties Analysis
The molecular weight of “Indole, 1-phenyl-3-(piperidinomethyl)-” is 290.4 g/mol. Indoles are a significant heterocyclic system in natural products and drugs .Safety And Hazards
Future Directions
Indoles have important biological activities including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties . Scientists are therefore interested in the synthesis of biologically active indole-based hybrids . This could be a promising direction for future research and development in the field of drug discovery .
properties
IUPAC Name |
1-phenyl-3-(piperidin-1-ylmethyl)indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-3-9-18(10-4-1)22-16-17(15-21-13-7-2-8-14-21)19-11-5-6-12-20(19)22/h1,3-6,9-12,16H,2,7-8,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXKHFUJNGYOTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CN(C3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149079 |
Source
|
Record name | Indole, 1-phenyl-3-(piperidinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole, 1-phenyl-3-(piperidinomethyl)- | |
CAS RN |
109934-52-3 |
Source
|
Record name | Indole, 1-phenyl-3-(piperidinomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109934523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole, 1-phenyl-3-(piperidinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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